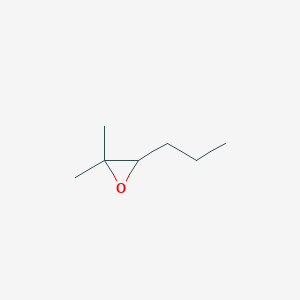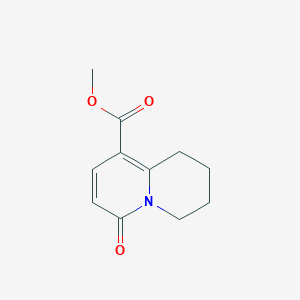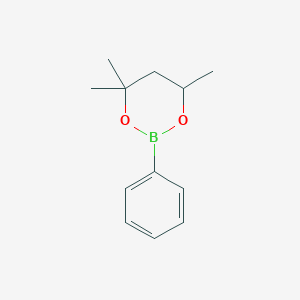![molecular formula C8H13N3O2 B091886 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-63-4](/img/structure/B91886.png)
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
説明
“3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione” is InChI=1S/C8H13N3O2/c9-11-6(12)8(10-7(11)13)4-2-1-3-5-8/h1-5,9H2,(H,10,13) . The Canonical SMILES is C1CCC2(CC1)C(=O)N(C(=O)N2)N .
Physical And Chemical Properties Analysis
“3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione” is a powder at room temperature . It has a melting point of 166-167 degrees Celsius . It has a molecular weight of 183.21 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
科学的研究の応用
Pharmacology
Scientific Field
Pharmacology, specifically anticonvulsant drug development.
Application Summary
This compound has been studied for its potential as an anticonvulsant agent. Derivatives of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized to explore their structure-activity relationship (SAR) in the context of anticonvulsant activity .
Methods of Application
The derivatives were tested using the maximal electroshock seizure (MES) model, and neurotoxic effects were assessed through the rotarod test. The synthesis involved creating novel 8-amino-3-[2-(4-fluorophenoxy)ethyl] derivatives .
Results Summary
Several compounds exhibited significant protective effects against seizures, comparable to the standard drug phenytoin. Compounds 24, 27, and 34 showed notable efficacy in MES tests .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry, particularly in drug design and synthesis.
Application Summary
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione serves as a scaffold for the development of new therapeutic agents due to its spirocyclic hydantoin structure, which is a common motif in many pharmacologically active compounds .
Methods of Application
The compound is used as a starting material or intermediate in synthetic routes to create novel drugs with potential therapeutic applications.
Results Summary
The success of these applications is measured by the yield of the target compounds and their efficacy in preclinical models.
Neuroscience
Scientific Field
Neuroscience, specifically in the study of neurological disorders.
Application Summary
Given its activity in anticonvulsant testing, this compound is of interest in neuroscience research for the development of treatments for epilepsy and other seizure-related disorders .
Methods of Application
Animal models are used to assess the compound’s efficacy in preventing seizures, with a focus on the MES test for anticonvulsant properties.
Results Summary
The compound and its derivatives have shown promise in preclinical models, indicating potential for further development into antiepileptic medications.
Oncology
Scientific Field
Oncology, exploring anticancer properties.
Application Summary
Some derivatives of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione have shown anticancer activities, making it a compound of interest in the field of oncology .
Methods of Application
Synthesis of derivatives followed by in vitro and in vivo testing against various cancer cell lines to evaluate cytotoxic effects.
Results Summary
The anticancer efficacy of these derivatives would be quantified by their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Agricultural Chemistry
Scientific Field
Agricultural Chemistry, particularly in pesticide development.
Application Summary
This compound is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat exhibits unique two-way systemic properties, allowing it to be transported throughout the plant, effectively controlling pests on roots and leaves .
Methods of Application
The synthesis involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction, starting with 4-methoxycyclohexan-1-one as the raw material. The process includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to produce Spirotetramat .
Results Summary
The optimized synthesis method provides a high-yield and cost-effective production of Spirotetramat, with an overall yield of 20.4%, under mild conditions .
Immunology
Scientific Field
Immunology, focusing on immune system modulation.
Application Summary
Derivatives of this compound have been associated with stimulating the synthesis of nucleic acids, proteins, cell division, leukopoiesis, and tissue regeneration. They are considered for use in patients with burns, fractures, and long-term healing wounds, as well as those needing to increase specific and nonspecific immune resistance .
Methods of Application
The application involves synthesizing specific derivatives and administering them to patients or animal models to assess the immunomodulatory effects .
Results Summary
The derivatives have shown potential in increasing immune resistance and aiding tissue regeneration, although specific quantitative data from clinical trials would provide more definitive results .
Therapeutic Drug Development
Scientific Field
Therapeutic Drug Development, with a focus on a range of therapeutic applications.
Application Summary
The hydantoin ring, a feature of this compound, is a common motif in drugs with anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities .
Methods of Application
The development of new drugs involves synthesizing 5- and 5,5-substituted derivatives of the hydantoin ring to enhance their therapeutic properties .
Results Summary
The drugs developed from these derivatives have showcased a wide range of therapeutic applications, although the specific outcomes depend on the disease models and clinical trials conducted .
特性
IUPAC Name |
3-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-11-6(12)8(10-7(11)13)4-2-1-3-5-8/h1-5,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKKCPPKSUXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368668 | |
| Record name | 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
16252-63-4 | |
| Record name | 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



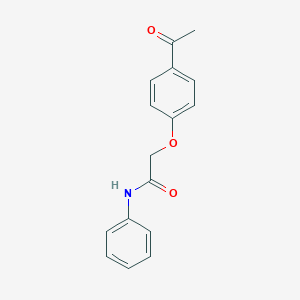
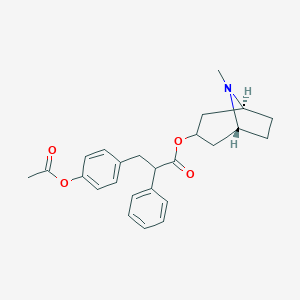
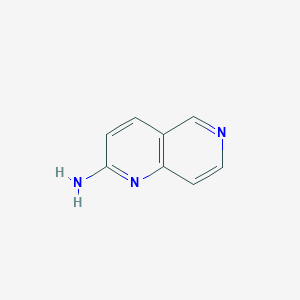
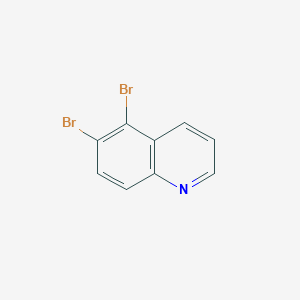
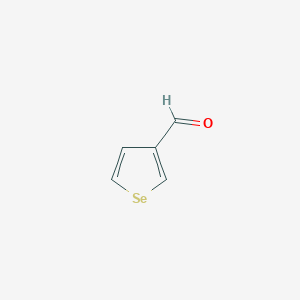
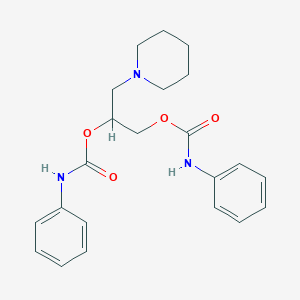
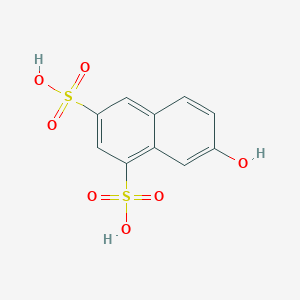
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
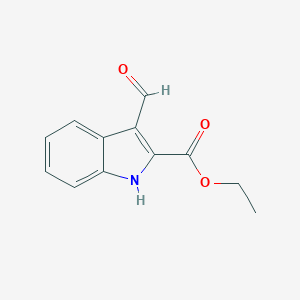
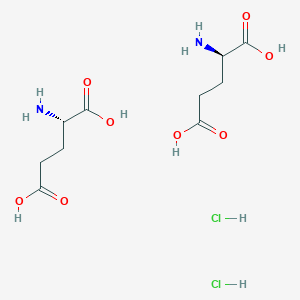
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
